2,6-Bis(dimethylamino)-2'-bromo-1,1'-biphenyl
Overview
Description
2,6-Bis(dimethylamino)-2’-bromo-1,1’-biphenyl is an organic compound that features a biphenyl core substituted with dimethylamino groups at the 2 and 6 positions and a bromine atom at the 2’ position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(dimethylamino)-2’-bromo-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl as the core structure.
Bromination: The biphenyl is first brominated at the 2’ position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amination: The brominated biphenyl is then subjected to a nucleophilic substitution reaction with dimethylamine in the presence of a suitable catalyst, such as copper sulfate, to introduce the dimethylamino groups at the 2 and 6 positions.
Industrial Production Methods
In an industrial setting, the production of 2,6-Bis(dimethylamino)-2’-bromo-1,1’-biphenyl may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(dimethylamino)-2’-bromo-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction: The dimethylamino groups can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as thiol-substituted biphenyls.
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with modified functional groups.
Coupling: Extended biphenyl derivatives with new carbon-carbon bonds.
Scientific Research Applications
2,6-Bis(dimethylamino)-2’-bromo-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its role in drug design and as a precursor for therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,6-Bis(dimethylamino)-2’-bromo-1,1’-biphenyl involves its interaction with molecular targets through its functional groups. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the bromine atom can engage in halogen bonding. These interactions influence the compound’s reactivity and its ability to form complexes with metals or other molecules.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(dimethylamino)pyridine: Similar in having dimethylamino groups but differs in the core structure.
2,6-Bis(dimethylamino)phenyl: Lacks the biphenyl core and bromine substitution.
2,6-Bis(dimethylamino)-4-bromophenyl: Similar substitution pattern but differs in the position of the bromine atom.
Uniqueness
2,6-Bis(dimethylamino)-2’-bromo-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise molecular interactions and reactivity.
Properties
IUPAC Name |
2-(2-bromophenyl)-1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2/c1-18(2)14-10-7-11-15(19(3)4)16(14)12-8-5-6-9-13(12)17/h5-11H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLVOBPSJQPPHPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701189907 | |
Record name | 2′-Bromo-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160556-63-7 | |
Record name | 2′-Bromo-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160556-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-Bromo-N2,N2,N6,N6-tetramethyl[1,1′-biphenyl]-2,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701189907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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